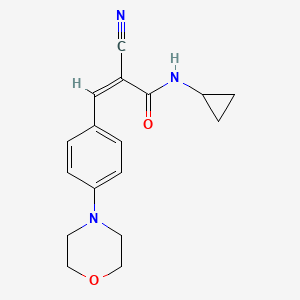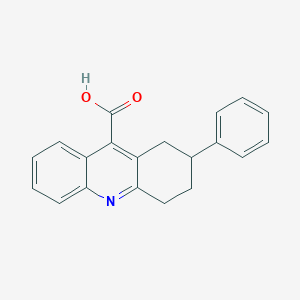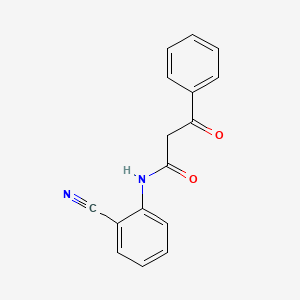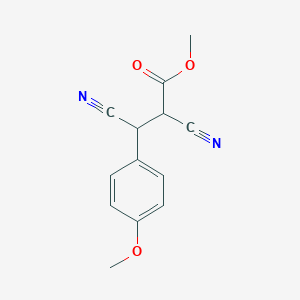![molecular formula C22H14FNO3 B2820993 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923227-92-3](/img/structure/B2820993.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction methods . In one such compound, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Aplicaciones Científicas De Investigación
Anticholinesterase Activity : The synthesis and evaluation of certain coumarin-3-carboxamides, which are structurally related to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide, revealed significant anticholinesterase activity, particularly against acetylcholinesterase (AChE). This activity is important for potential treatments of diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Molecular Structure and Polymorphism : The compound exhibits dimorphic behavior, analyzed through morphology, X-ray single-crystal structure analysis, and other methods. The presence of strong hydrogen bonds and weak intermolecular interactions lead to this behavior, which is relevant in crystal engineering and materials science (Chopra & Row, 2005).
Serotonin 1A Receptor Imaging : A structurally similar compound was used as a molecular imaging probe for studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This application is crucial in neurological research and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Anion-Sensing Ability : A fluorescent molecular system derived from a similar structure was developed for sensing fluoride ions. This capability is significant in chemical sensing and environmental monitoring (Sarkar & Samanta, 2007).
Synthesis and Medicinal Chemistry Applications : The compound's relevance in synthesis and medicinal chemistry was highlighted in a study focusing on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, demonstrating its utility in creating functionally diverse molecular structures (Wang et al., 2009).
Pathophysiological Studies : A thiol-chromene "click" reaction, using a compound with a similar structure, was developed for near-infrared visualization of thiol fluctuations in cells and mice. This technique is invaluable for studying pathophysiological processes in living organisms (Yang et al., 2019).
Histone Deacetylase Inhibition : A related benzamide derivative, MS-27-275, demonstrated significant in vivo antitumor activity through histone deacetylase inhibition. This finding has implications in cancer treatment strategies (Saito et al., 1999).
Antimicrobial and Antipathogenic Activity : Thiourea derivatives of similar structure showed significant antimicrobial activity, especially against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential development of new antimicrobial agents (Limban et al., 2011).
Anti-proliferative Properties in Cancer : Benzochromene derivatives structurally related to this compound demonstrated anti-proliferative properties and DNA binding, inducing apoptosis in colorectal cancer cells (Ahagh et al., 2019).
Vibrational Spectroscopic Studies : Studies involving Fourier transform infrared and Raman spectra of a related compound provided insights into molecular vibrations and interactions, valuable in molecular characterization and analysis (Ushakumari et al., 2008).
Direcciones Futuras
The future directions for research involving “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide” could include further studies on its potential applications in various fields, as well as its potential as an antibacterial and antifungal agent. Additionally, the study of noncovalent interactions involving organic fluorine will continue to be an expanding area of research .
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTPCYCUXUADRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)


![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)
![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)


